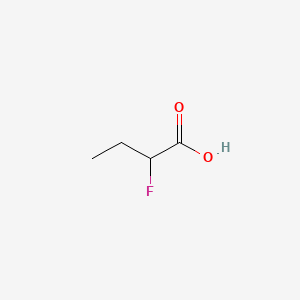

2-Fluorobutyric acid

Vue d'ensemble

Description

2-Fluorobutyric acid is a fluorinated analog of butyric acid, which is a short-chain fatty acid important in various biological processes. The incorporation of fluorine into organic compounds often alters their bioactivity and can enhance detection and analysis through techniques such as nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the fluorine isotope used .

Synthesis Analysis

The synthesis of compounds related to 2-fluorobutyric acid has been explored in several studies. For instance, a practical synthesis of a pharmaceutical intermediate structurally related to 2-fluorobutyric acid was achieved using a palladium-catalyzed cyanation/reduction sequence . Another study reported the synthesis of poly 2'-fluoro-2'-deoxyuridylic acid through polymerization, demonstrating the versatility of fluorinated compounds in biochemical applications . A telescoped continuous flow synthesis was developed for chiral γ-nitrobutyric acids, which are key intermediates for GABA analogs, highlighting the importance of fluorinated butyric acid derivatives in medicinal chemistry . Additionally, the synthesis of 2-fluoroacetoacetic acid and 4-fluoro-3-hydroxybutyric acid, both related to 2-fluorobutyric acid, was described, providing insights into the synthetic routes for fluorinated butyric acids .

Molecular Structure Analysis

The molecular structure of 2-fluorobutyric acid and its derivatives is crucial for their biological activity and interaction with enzymes. For example, the structure-guided protein design of fluoroacetate dehalogenase was used for the kinetic resolution of rac-2-bromobutyric acid, demonstrating the synthetic value of the enzyme's preference for a specific enantiomer . The molecular structure of 2-fluorobutyric acid derivatives is also significant in the development of PET tracers for imaging prostate cancer, as seen with 2-[18F]-fluorobutyric acid .

Chemical Reactions Analysis

The chemical reactivity of 2-fluorobutyric acid derivatives is diverse. Transaminase-catalyzed asymmetric synthesis of l-2-aminobutyric acid from achiral reactants showed high enantiomeric excess, indicating the potential for producing enantiopure compounds . The synthesis of 2'-C-beta-fluoromethyluridine involved regioselective ring opening and demonstrated the compound's potential as a biological agent and biochemical tool . Furthermore, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction, showcasing the chemical versatility of fluorinated butyric acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobutyric acid derivatives are influenced by the presence of fluorine. The resistance of poly 2'-fluoro-2'-deoxyuridylic acid to degradation by pancreatic RNase and alkali, as well as its ability to form complexes with other polymers, is a testament to the unique properties conferred by fluorination . The gradual pH-dependent decarboxylation of 2-fluoroacetoacetic acid was investigated using 19F NMR spectroscopy, providing valuable information on the stability and reactivity of the compound . The biodistribution and clearance of 2-[18F]-fluorobutyric acid as a PET tracer further illustrate the physical properties relevant to medical imaging applications .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Food Testing and Life Science Research .

Summary of the Application

Monitoring types of volatile organic acids and fatty acids is a common analysis required in food, flavors, alcoholic beverages, and other industries . In life science research, laboratories routinely analyze the profiles of the fatty acids extracted from bacterial culture media to identify the bacteria .

Methods of Application or Experimental Procedures

The analysis can be done using a combination of headspace/GC or liquid-liquid extraction followed by GC analysis . The most common method is by direct injection of the acids in water . Underivatized volatile organic acids are difficult to quantify by GC because these highly polar compounds interact strongly with any active sites on the column .

Results or Outcomes

The DB-FATWAX Ultra Inert GC column has excellent stability to repeated injections of aqueous matrices . The results indicate that DB-FATWAX UI provides superior inertness, thermal stability, and retention time reproducibility compared to other commercially available WAX columns for the analysis of underivatized volatile organic acids and free fatty acids .

2. Polymerase-Directed Synthesis of 2′-Fluoro Modified Nucleic Acids

Specific Scientific Field

This application is in the field of Nucleic Acids Research .

Summary of the Application

2′-Fluoro modified nucleic acids are used in the polymerase-directed synthesis of DNA . This provides an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

Methods of Application or Experimental Procedures

The polymerase-directed synthesis of 2′-fluoro modified DNA is done using commercially available 2′-fluoronucleoside triphosphates . The ability of a number of DNA and RNA polymerases to incorporate the 2′-fluoro analogs was tested .

Results or Outcomes

Four thermostable DNA polymerases [Pfu (exo − ), Vent (exo − ), Deep Vent (exo − ) and UITma] were found that were able to incorporate 2′-fluoronucleotides with reasonable efficiency . MALDI analysis of enzymatically produced 2′-fluoro modified DNA using the matrix 2,5-dihydroxy benzoic acid showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

3. Boronic Acids for Sensing

Specific Scientific Field

This application falls under the field of Chemical Sensing .

Summary of the Application

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Methods of Application or Experimental Procedures

The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

4. Applications in Poultry Production

Specific Scientific Field

This application is in the field of Poultry Production .

Summary of the Application

Butyric acid, a carboxylic acid similar to 2-Fluorobutyric acid, has been used in poultry production .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of butyric acid in poultry production impacts the dynamics of gut health, performance, nutrient utilization, egg quality, and osteoporosis .

5. Acidity Analysis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The acidity of 2-fluorobenzoic acid, a compound similar to 2-Fluorobutyric acid, is analyzed . The acidity comes from the similar stabilization as that in salicylic acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results indicate that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

6. pH Scale Applications

Specific Scientific Field

This application is in the field of Chemical Sensing .

Summary of the Application

The pH scale, developed by Danish chemist SØren SØrensen in 1909, is a means of determining the acidity or alkalinity of a substance . This can be applied to analyze the acidity of 2-Fluorobutyric acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPSGQVZXMPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314784 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobutyric acid | |

CAS RN |

433-44-3 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

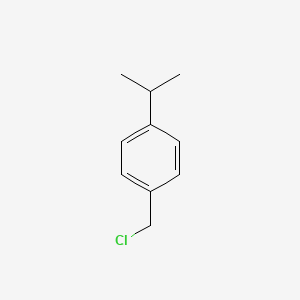

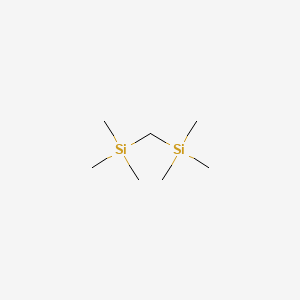

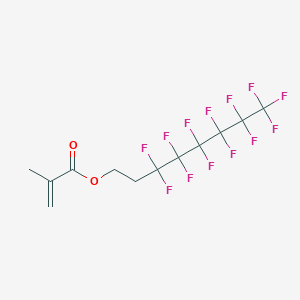

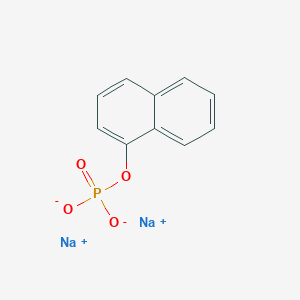

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

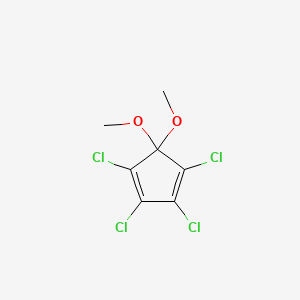

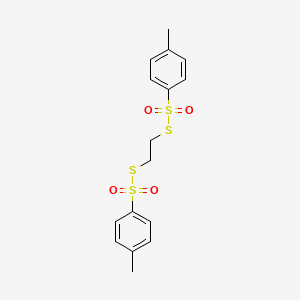

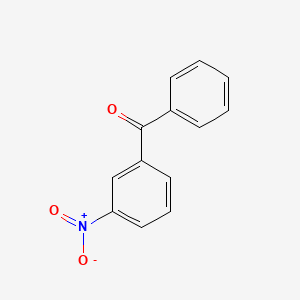

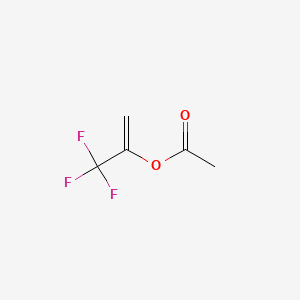

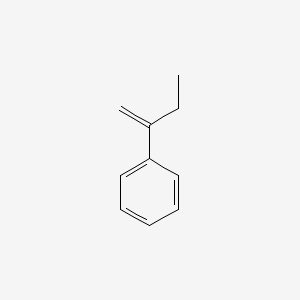

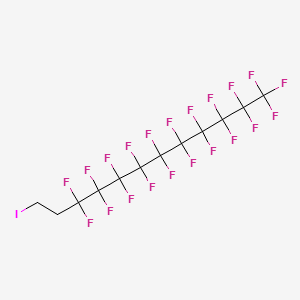

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)